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Compound of Interest

Compound Name: 3,4-Diaminobenzenethiol

Cat. No.: B1600230 Get Quote

3,4-Diaminobenzenethiol (DABT), also known as 4-amino-2-mercaptobenzylamine, is a highly

versatile aromatic organic compound distinguished by its unique trifunctional structure. The

molecule incorporates a benzene ring substituted with two adjacent amino (-NH₂) groups and a

thiol (-SH) group. This specific arrangement of nucleophilic centers—the soft thiol and the

harder amino groups—imparts a rich and adaptable chemical reactivity, establishing DABT as a

crucial intermediate and building block in diverse scientific fields. Its utility spans from the

synthesis of complex heterocyclic systems in medicinal chemistry to the functionalization of

nanoparticles for advanced analytical and diagnostic applications.

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-

depth exploration of 3,4-Diaminobenzenethiol. We will delve into its fundamental molecular

and physicochemical properties, validated methods for its synthesis and characterization, and

its pivotal applications in research and drug development, supported by field-proven insights

and authoritative references.

Part 1: Molecular Profile and Physicochemical
Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its

effective application. The dual-functionality of amine and thiol groups dictates the behavior of

3,4-Diaminobenzenethiol in various chemical environments.

Key Molecular Identifiers and Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1600230?utm_src=pdf-interest
https://www.benchchem.com/product/b1600230?utm_src=pdf-body
https://www.benchchem.com/product/b1600230?utm_src=pdf-body
https://www.benchchem.com/product/b1600230?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

Molecular Formula C₆H₈N₂S [1][2][3][4]

Molecular Weight 140.21 g/mol [1][2][4]

IUPAC Name 3,4-diaminobenzenethiol [1][4]

CAS Number 655247-00-0 [1][2][3]

Appearance

Data not consistently available;

related aminothiols are often

solids.

Storage
2-8°C, often under an inert

atmosphere.
[3]

Chemical Reactivity and Causality
The utility of 3,4-Diaminobenzenethiol is a direct consequence of its functional groups:

Thiol Group (-SH): As a soft nucleophile, the thiol group exhibits a strong affinity for soft

electrophiles and metal surfaces. This property is paramount in its application for

functionalizing gold nanoparticles, where a stable gold-sulfur bond is readily formed.[2] The

thiol is also susceptible to oxidation, which can lead to the formation of disulfide bridges

under specific conditions—a critical consideration for both synthesis and storage.

Amino Groups (-NH₂): The two adjacent amino groups are nucleophilic and can participate in

a wide array of reactions. They can be acylated to form amides, react with aldehydes and

ketones to yield Schiff bases or imines, and undergo condensation reactions to form

heterocyclic rings, a common strategy in pharmaceutical synthesis.[1] The ortho-disposition

of the amines makes this molecule an excellent precursor for benzimidazoles.

Part 2: Spectroscopic Characterization
Unambiguous identification of 3,4-Diaminobenzenethiol is critical for ensuring purity and

confirming reaction outcomes. Standard spectroscopic techniques provide a detailed fingerprint

of the molecule.
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Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides clear

evidence of the key functional groups. Primary aromatic amines typically show two N-H

stretching bands. For DABT, the asymmetric N-H stretch is expected between 3450-3520

cm⁻¹, and the symmetric stretch appears at 3340-3420 cm⁻¹.[1] The S-H stretching vibration

is often weak and can be found in the 2550-2600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy reveals the

electronic environment of the protons. Aromatic protons on the benzene ring typically appear

in the δ 6.5-7.5 ppm region.[1] The protons of the amino groups and the thiol group will also

produce distinct signals, though their chemical shifts can be highly dependent on the solvent

and concentration due to hydrogen bonding.

UV-Visible Spectroscopy: This technique highlights the electronic transitions within the

molecule. The primary absorption bands for DABT are due to π → π* transitions of the

aromatic system, generally occurring in the 250-280 nm range with high molar absorptivity.[1]

Part 3: Synthesis Methodology: A Validated Protocol
The synthesis of 3,4-Diaminobenzenethiol can be achieved through several routes, most

commonly involving the reduction of a nitro-substituted precursor. The choice of this pathway is

driven by the commercial availability of starting materials and the high efficiency of nitro group

reductions.

Workflow: Reduction of a Nitro Precursor
A common and effective strategy involves the reduction of an appropriate nitro-substituted

aminobenzenethiol. For instance, starting from 4-amino-3-nitrobenzenethiol, a selective

reduction of the nitro group yields the desired product.
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Synthesis of 3,4-Diaminobenzenethiol

Start: 4-Amino-3-nitrobenzenethiol

Reduction Reaction
- Stir under Nitrogen

- Aqueous/Organic Solvent System

Substrate

Reducing Agent
(e.g., Sodium Dithionite)

Reagent

Workup:
Liquid-Liquid Extraction

(e.g., with Dichloromethane)

Crude Product

Purification:
- Drying (e.g., MgSO₄)

- Solvent Removal

Final Product:
3,4-Diaminobenzenethiol
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Colorimetric Sensing with DABT-Functionalized AuNPs

{Gold Nanoparticle (AuNP) | Red Solution}
{DABT-Functionalized AuNP | Stable Dispersion}Functionalization

3,4-Diaminobenzenethiol (DABT)

Thiol-Au Binding

{Aggregated AuNPs | Blue Solution}
Chelation & Aggregation

Analyte (e.g., Cu²⁺)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

1. Buy 3,4-Diaminobenzenethiol | 655247-00-0 [smolecule.com]

2. nbinno.com [nbinno.com]

3. pharmaffiliates.com [pharmaffiliates.com]

4. 3,4-Diaminobenzenethiol | C6H8N2S | CID 11320975 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Introduction: The Versatility of a Trifunctional Aromatic
Building Block]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1600230#molecular-formula-and-weight-of-3-4-
diaminobenzenethiol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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